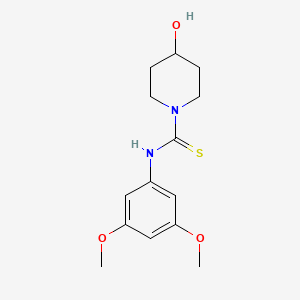![molecular formula C19H27NO5 B5710650 4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)
4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate is a chemical compound that is commonly referred to as DAMPA. This compound belongs to the family of cyclohexylacetate derivatives and is widely used in scientific research. DAMPA has been found to have several important applications in the field of neuroscience and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
作用機序
DAMPA acts as a selective agonist for the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is primarily found in the central nervous system and is involved in the regulation of synaptic transmission and plasticity. Activation of mGluR1 by DAMPA leads to an increase in intracellular calcium levels, which can have a variety of downstream effects on neuronal function.
Biochemical and Physiological Effects:
DAMPA has been found to have several important biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, a brain region that is involved in the regulation of movement and reward. DAMPA can also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. Additionally, DAMPA has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DAMPA has several advantages as a research tool. It is a highly selective agonist for mGluR1 and has been extensively studied in animal models of neurological disorders. However, there are also some limitations to its use. DAMPA is not suitable for use in human subjects and its effects may differ between species. Additionally, its mechanism of action is complex and not fully understood.
将来の方向性
There are several potential future directions for research on DAMPA. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its role in the regulation of synaptic plasticity and its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of DAMPA and its downstream effects on neuronal function.
合成法
The synthesis of DAMPA involves the reaction between 4-(3,4-dimethoxyphenyl)cyclohexanone and acetyl chloride, followed by the addition of methylamine. The resulting compound is then acetylated to produce the final product, 4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate.
科学的研究の応用
DAMPA has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to have a neuroprotective effect and can improve cognitive function in animal models of these diseases. DAMPA has also been shown to have potential as a treatment for depression and anxiety disorders.
特性
IUPAC Name |
[4-(acetamidomethyl)-4-(3,4-dimethoxyphenyl)cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-13(21)20-12-19(9-7-16(8-10-19)25-14(2)22)15-5-6-17(23-3)18(11-15)24-4/h5-6,11,16H,7-10,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOFCDVHLIDRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCC(CC1)OC(=O)C)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)
![N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5710627.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)

![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone](/img/structure/B5710647.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)